![molecular formula C18H20N2O3S B5839743 2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide](/img/structure/B5839743.png)
2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their ability to inhibit various enzymes and their potential as therapeutic agents .
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 2-methylaniline to form N-(benzenesulfonyl)-2-methylaniline. This intermediate is then reacted with cyclopropylacetyl chloride in the presence of a base to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme .
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide can be compared with other benzenesulfonamide derivatives, such as:
N-(benzenesulfonyl)-2-methylaniline: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
N-cyclopropylacetamide: This compound is another intermediate and has similar reactivity but lacks the sulfonamide group.
Benzenesulfonamide: A simpler compound that serves as a building block for more complex derivatives .
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not found in simpler analogs .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-5-6-10-17(14)20(13-18(21)19-15-11-12-15)24(22,23)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPWNPAHDQJNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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